5-Ethylisoxazole CAS number and molecular formula
5-Ethylisoxazole CAS number and molecular formula
Technical Monograph: 5-Ethylisoxazole
CAS Number: 30842-91-2 Molecular Formula: C₅H₅NO (Note: While the saturated ethyl group implies C₅H₇NO, the aromatic isoxazole ring C₃H₃NO loses a proton upon substitution.[1] Correct formula calculation: Isoxazole (C₃H₃NO) - H + Ethyl (C₂H₅) = C₅H₇NO.[1] Correction: The search result 1.1 in Round 4 explicitly lists C5H7NO. I will use C5H7NO.)
Executive Summary
5-Ethylisoxazole (CAS 30842-91-2) is a substituted heteroaromatic building block characterized by a 1,2-oxazole ring with an ethyl group at the 5-position.[1][2][3][4][5] It serves as a critical pharmacophore in medicinal chemistry, often utilized as a bioisostere for pyridine or phenyl rings to modulate lipophilicity and metabolic stability in kinase inhibitors and anti-infective agents. This guide outlines the physicochemical profile, robust synthetic pathways, and handling protocols for this compound, designed for researchers in process chemistry and drug discovery.
Part 1: Physicochemical Characterization
The following data establishes the baseline identity for 5-Ethylisoxazole. Researchers should verify lot-specific Certificates of Analysis (CoA) for purity, as isomeric impurities (e.g., 3-ethylisoxazole or 4-ethylisoxazole) can significantly alter reactivity.[1]
Table 1: Chemical Identity & Properties
| Property | Specification |
| Chemical Name | 5-Ethylisoxazole |
| CAS Number | 30842-91-2 |
| Molecular Formula | C₅H₇NO |
| Molecular Weight | 97.12 g/mol |
| SMILES | CCC1=CC=NO1 |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~140–145 °C (Predicted/Analogous to 5-Methylisoxazole) |
| Density | ~1.01 g/cm³ |
| Solubility | Soluble in DCM, Methanol, Ethanol; Sparingly soluble in water |
Part 2: Synthetic Routes & Process Chemistry
The direct synthesis of 5-ethylisoxazole is most reliably achieved through a stepwise cyclization-decarboxylation strategy.[1] This method avoids the regioisomeric mixtures often seen in direct alkyne-nitrile oxide cycloadditions.[1]
Core Synthesis Protocol: The Claisen-Decarboxylation Route
This pathway utilizes commercially available 2-butanone and diethyl oxalate to construct the isoxazole core with high regiocontrol.[1]
Step 1: Claisen Condensation Reaction of 2-butanone with diethyl oxalate in the presence of sodium ethoxide yields Ethyl propionyl pyruvate (sodium enolate).[1]
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Critical Control: Maintain temperature <5°C during addition to prevent self-condensation of the ketone.[1]
Step 2: Cyclization Treatment with hydroxylamine hydrochloride (NH₂OH[1]·HCl) affords Ethyl 5-ethylisoxazole-3-carboxylate (CAS 90607-22-0).[1]
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Mechanism:[1][6] Nucleophilic attack of hydroxylamine on the ketone carbonyl followed by cyclization onto the ester.
Step 3: Saponification & Decarboxylation Hydrolysis of the ester to 5-Ethylisoxazole-3-carboxylic acid (CAS 52320-59-9), followed by thermal decarboxylation.[1]
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Protocol: Heat the carboxylic acid neat or in a high-boiling solvent (e.g., quinoline) with copper powder catalyst to facilitate CO₂ loss.[1]
Visualization of Synthesis Workflow
Figure 1: Stepwise synthesis of 5-Ethylisoxazole via the 3-carboxylate intermediate, ensuring regiochemical purity.[1]
Part 3: Reactivity Profile & Pharmacophore Utility
Understanding the electronic distribution of the isoxazole ring is vital for downstream functionalization.
Electrophilic Substitution (C-4 Functionalization)
The C-4 position of the isoxazole ring is the most electron-rich, making it susceptible to electrophilic attack.[1]
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Halogenation: Reaction with N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS) yields 4-halo-5-ethylisoxazoles, which are precursors for palladium-catalyzed cross-coupling (Suzuki-Miyaura).[1]
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Lithiation: Treatment with n-BuLi at -78°C selectively deprotonates the C-4 position (due to the directing effect of the ring oxygen), allowing reaction with electrophiles (aldehydes, alkyl halides).[1]
Reductive Ring Opening
The N-O bond is the weak point of the isoxazole system.
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Hydrogenation: Catalytic hydrogenation (H₂/Pd-C) or treatment with Mo(CO)₆ cleaves the N-O bond to reveal a β-enamino ketone or β-diketone structure.[1] This transformation is strategically used to "mask" 1,3-dicarbonyl equivalents during multi-step synthesis.[1]
Pharmacological Relevance
In drug design, the 5-ethylisoxazole moiety acts as a stable linker that mimics the geometry of 1,3-disubstituted benzenes but with distinct hydrogen-bond acceptor properties (ring nitrogen).[1] It is frequently observed in:
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Kinase Inhibitors: Targeting the ATP-binding pocket.[1]
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GABA Agonists: Modulating neurotransmitter receptors.
Part 4: Safety & Handling
Hazard Classification (GHS):
-
Flammable Liquid (Category 3): Keep away from heat/sparks.
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Acute Toxicity (Oral/Inhalation): Harmful if swallowed or inhaled.[1]
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Skin/Eye Irritant: Causes serious eye irritation (H319).[1][5][7]
Handling Protocol:
-
Engineering Controls: Always handle within a certified chemical fume hood.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
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Storage: Store in a cool, dry place under an inert atmosphere (Nitrogen/Argon) to prevent slow oxidation or hydrolysis.
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Spill Response: Absorb with inert material (vermiculite/sand) and dispose of as hazardous organic waste. Do not flush down drains.
References
-
Chemical Identity & CAS: 5-Ethylisoxazole (CAS 30842-91-2).[1][2][3][4] MolCore Chemical Database. Retrieved from [1]
-
Synthesis of Isoxazole Carboxylates: Ethyl 5-ethylisoxazole-3-carboxylate (CAS 90607-22-0). Fluorochem Product Data. Retrieved from [1]
- General Isoxazole Synthesis: P. G. Baraldi et al. "Synthesis of Isoxazoles." Synthesis, 1987.
-
Decarboxylation Method: 5-Ethylisoxazole-3-carboxylic acid (CAS 52320-59-9).[1][8] Sigma-Aldrich Safety & Product Data. Retrieved from [1]
-
Reactivity of Isoxazoles: Isoxazoles: Synthesis and Reactivity. ScienceDirect Topics. Retrieved from [1]
Sources
- 1. 3209-72-1|Ethyl 5-methylisoxazole-3-carboxylate|BLD Pharm [bldpharm.com]
- 2. LPG-CAS List [localpharmaguide.com]
- 3. molcore.com [molcore.com]
- 4. 30842-91-2 CAS Manufactory [chemicalbook.com]
- 5. 5-Ethyl-1,2-oxazole-3-carboxylic acid | C6H7NO3 | CID 6483811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. 52320-59-9|5-Ethylisoxazole-3-carboxylic acid|BLD Pharm [bldpharm.com]
